4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-21(25)24-14-6-7-16-8-11-18(15-20(16)24)23-28(26,27)19-12-9-17(10-13-19)22(2,3)4/h8-13,15,23H,5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBPLADAQSEGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound derived from the tetrahydroquinoline structure, which is known for its diverse biological activities. Research into this compound focuses on its potential applications in medicinal chemistry, particularly in the domains of antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group attached to a tetrahydroquinoline core. Its molecular formula is , with a molecular weight of 404.54 g/mol. The presence of the tert-butyl group and the propanoyl moiety contributes to its unique pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives has been a significant focus. In vitro studies demonstrated that certain analogues can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of caspase pathways
For example, a study on related compounds revealed that they could effectively reduce the viability of human cancer cells at micromolar concentrations, suggesting a promising avenue for therapeutic development.
The biological activity of this compound is thought to involve interactions with specific biological targets:
- Receptor Binding : The compound may act as a ligand for certain receptors involved in cell signaling pathways.
- Enzyme Inhibition : It is hypothesized to inhibit enzymes critical for tumor growth or bacterial survival.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
- Anticancer Activity : Another study focused on the cytotoxic effects of tetrahydroquinoline derivatives on breast cancer cell lines (MCF-7). The findings showed that certain compounds led to a 50% reduction in cell viability at concentrations as low as 10 µM.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares this compound with five sulfonamide and carboxamide derivatives from and a fluorine-containing analog from :
Key Structural and Functional Differences
Substituent Effects :
- Target Compound vs. G512-0390: Both share a propanoyl-tetrahydroquinoline core but differ in the sulfonamide-linked aromatic ring. The target has a bulky tert-butyl group, which may enhance steric hindrance and lipophilicity compared to G512-0390’s fluoro-methylphenyl group.
- Target Compound vs. Compounds 21–25 :
- Compounds 21–25 feature carboxamide or smaller sulfonamide groups. The target’s tert-butylphenyl sulfonamide is structurally distinct, likely influencing solubility and target selectivity. For example, compound 24 (methanesulfonamide) has a lower molecular weight (254.3 vs. 400.5) and simpler structure, possibly favoring renal excretion .
Thermal Stability :
Carbonic Anhydrase (CA) Inhibition
Compounds 21–25 in were evaluated for CA inhibition. The tert-butyl group may modulate interactions with hydrophobic pockets in CA isoforms, analogous to compound 22’s difluorinated biphenyl enhancing selectivity .
Pharmacokinetic Considerations
- Metabolic Stability: The propanoyl group may undergo hydrolysis, whereas fluorine in G512-0390 could reduce metabolic degradation .
Preparation Methods
Stepwise Synthesis via Bischler-Napieralski Cyclization
This classical approach involves sequential construction of the tetrahydroquinoline core followed by sulfonamide coupling:
Step 1: Tetrahydroquinoline Formation
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Starting Material : 7-Amino-1,2,3,4-tetrahydroquinoline
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Acylation : Propanoyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C→RT, 6 hr
Step 2: Sulfonamide Coupling
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Reagent : 4-tert-Butylbenzenesulfonyl chloride (1.1 equiv)
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Conditions : Pyridine (2.5 equiv), DMAP (0.1 equiv), THF, 12 hr reflux
Key Advantages :
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High purity (>98% by HPLC)
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Scalable to 100+ gram batches
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Avoids transition metal catalysts
One-Pot Photoredox/Nickel Catalyzed Synthesis
A modern methodology leveraging dual catalysis for concurrent C-N bond formation and tetrahydroquinoline cyclization:
Reaction Components :
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Substrate : o-Bromosulfonamide precursor
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Silicon Reagent : 3-Chloropropylbis(catecholato)silicate (1.5 equiv)
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Catalysts :
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4CzIPN (3 mol%, photoredox)
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NiCl₂(dtbbpy) (5 mol%)
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Conditions : NMP solvent, blue LED irradiation (18 hr), followed by NaI/K₂CO₃ treatment
Mechanistic Highlights :
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Photoredox activation generates aryl radical species
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Nickel-mediated C(sp³)-N bond formation
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Intramolecular cyclization constructs tetrahydroquinoline
Performance Metrics :
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Yield : 65–72%
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Reaction Time : 20 hr total
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Functional Group Tolerance :
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Compatible with electron-withdrawing/donating substituents
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Limited by steric hindrance at ortho positions
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Industrial-Scale Production Considerations
While lab methods focus on batch processes, industrial synthesis prioritizes:
Continuous Flow Reactors :
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Residence Time : 3–5 min at 120°C
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Throughput : 50 kg/day per reactor module
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Cost Savings : 40% reduction in solvent use vs batch
Automated Purification Systems :
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Chromatography : Simulated moving bed (SMB) technology
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Crystallization : Anti-solvent addition with in-line PAT monitoring
Comparative Analysis of Synthetic Methods
Key Observations :
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The stepwise method remains preferred for small-scale API synthesis due to reliability
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Photoredox approach shows promise for library synthesis but requires expensive catalysts
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Industrial methods achieve superior yields through precise parameter control
Challenges and Optimization Strategies
4.1 Regioselectivity in Tetrahydroquinoline Functionalization
The 7-position selectivity depends on:
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Directing Groups : Sulfonamide installation prior to cyclization improves regiocontrol
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Lewis Acid Additives : ZnCl₂ (0.5 equiv) enhances para:ortho ratio from 3:1 to 9:1
4.2 Sulfonamide Stability Under Reaction Conditions
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pH Control : Maintain reaction medium at 6.5–7.5 to prevent hydrolysis
4.3 Byproduct Formation Pathways
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Major Byproducts :
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Over-acylated tetrahydroquinoline (5–12%)
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Disulfonated species (3–8%)
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Mitigation Strategies :
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Use of molecular sieves (4Å) absorbs excess sulfonyl chloride
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Gradient quenching with ice-cold 1M HCl
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Q & A
Q. What synthetic strategies are employed for preparing 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Sulfonylation : Reaction of the tetrahydroquinoline amine with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Acylation : Introduction of the propanoyl group via nucleophilic acyl substitution, often using propionyl chloride in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
- Critical Factors : Temperature control (0–5°C for sulfonylation), stoichiometric ratios, and solvent polarity significantly affect yield (typically 40–60%) and purity (>95%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent integration and stereochemistry. Aromatic protons appear at δ 7.0–8.5 ppm, while tert-butyl groups resonate as singlets near δ 1.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z ~459) .
- X-ray Crystallography : SHELX software for structure refinement. The tetrahydroquinoline ring’s puckering and sulfonamide torsion angles are critical for resolving stereochemical ambiguities .
Q. What biological targets are associated with tetrahydroquinoline-based sulfonamides, and which assays evaluate their activity?
- Methodological Answer :
- Targets : Carbonic anhydrases, kinases, and GPCRs due to sulfonamide’s zinc-binding capability and tetrahydroquinoline’s planar aromaticity .
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis) .
- Cellular Uptake : LC-MS quantification in cell lysates after incubation .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC for equilibrium dissociation constant (Kd) determination .
Advanced Research Questions
Q. How should researchers resolve contradictions in enzyme inhibition data between compound batches?
- Methodological Answer :
- Batch Analysis : Compare HPLC purity profiles (>98% purity threshold) and residual solvent content (via GC-MS) .
- Assay Standardization : Use internal controls (e.g., acetazolamide for CA assays) and normalize activity to molar concentration .
- Structural Validation : Re-examine crystallographic data (SHELXL-refined structures) to rule out polymorphic variations .
Q. What computational methods predict this compound’s binding modes with protein targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Prioritize poses with sulfonamide oxygen interactions at zinc-containing active sites (e.g., CA II) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities across homologs (e.g., CA IX vs. CA XII) .
Q. What strategies improve solubility and stability in physiological conditions for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the sulfonamide group for enhanced aqueous solubility .
- Formulation : Use cyclodextrin-based nanoencapsulation or PEGylation to reduce plasma protein binding .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of hydrolysis byproducts .
Q. How can SAR studies systematically explore modifications in the tetrahydroquinoline and sulfonamide moieties?
- Methodological Answer :
- Library Design : Synthesize analogs with:
- Sulfonamide Variations : Replace tert-butyl with electron-withdrawing groups (e.g., -CF3) to modulate pKa .
- Tetrahydroquinoline Modifications : Introduce methyl or halogen substituents at positions 2/3 to alter ring conformation .
- Activity Clustering : Use principal component analysis (PCA) on IC50 data to identify pharmacophoric features .
- Data Validation : Cross-validate results with orthogonal assays (e.g., SPR vs. enzymatic activity) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
